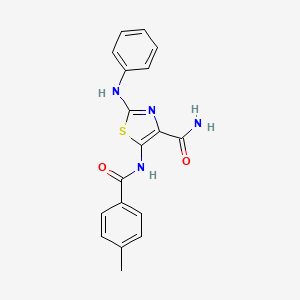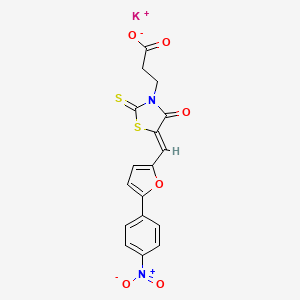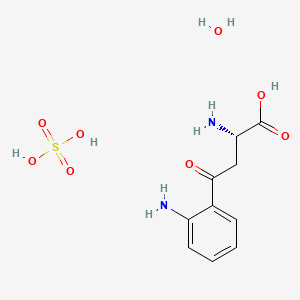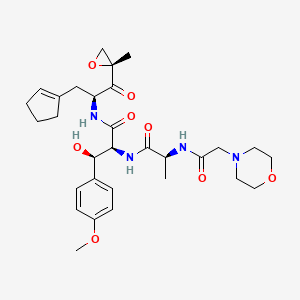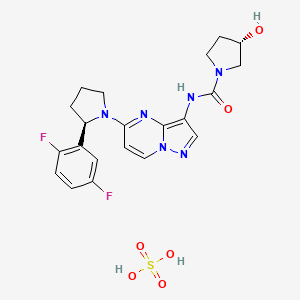
拉罗替尼硫酸盐
描述
Larotrectinib sulfate, sold under the brand name Vitrakvi, is a medication used for the treatment of cancer. It is an inhibitor of tropomyosin receptor kinases (TRK) A, B, and C, which are involved in the growth and survival of cancer cells. Larotrectinib sulfate was developed by Array BioPharma and licensed to Loxo Oncology. It was the first drug specifically developed and approved to treat any cancer containing certain mutations, making it a tissue-agnostic treatment .
科学研究应用
Larotrectinib sulfate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the treatment of solid tumors with neurotrophic receptor tyrosine kinase (NTRK) gene fusion. This genetic abnormality can occur in tumors from different parts of the body, such as the lungs, thyroid glands, and intestines . Research has shown its efficacy in treating various cancers, including lung cancer, thyroid cancer, and soft tissue sarcoma .
作用机制
Target of Action
Larotrectinib sulfate primarily targets the Tropomyosin Receptor Kinase (Trk) . Trk is a receptor tyrosine kinase activated by neurotrophins, and it plays a crucial role in tumor cell growth and survival . It is mutated in a variety of cancer cell types .
Mode of Action
Upon administration, larotrectinib binds to Trk, thereby preventing the interaction between neurotrophins and Trk . This action inhibits Trk activation, which results in the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk .
Biochemical Pathways
The primary biochemical pathway affected by larotrectinib involves the inhibition of the Trk receptor tyrosine kinase . By binding to Trk, larotrectinib prevents the activation of this kinase, thereby disrupting the signaling pathways that promote tumor cell growth and survival .
Pharmacokinetics
It is known that larotrectinib is orally administered , suggesting that it is absorbed through the gastrointestinal tract
Result of Action
The molecular and cellular effects of larotrectinib’s action include the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk . This leads to a decrease in tumor size and potentially to the complete elimination of the tumor .
Action Environment
The action, efficacy, and stability of larotrectinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the tumor cells can affect the drug’s efficacy . Additionally, the drug’s action can be influenced by the presence of metastases, as larotrectinib has been shown to be effective in patients with baseline CNS metastases . .
生化分析
Biochemical Properties
Larotrectinib sulfate functions as a potent and selective inhibitor of TRK proteins. It binds to the ATP-binding site of TRKA, TRKB, and TRKC, preventing their activation by neurotrophins. This inhibition disrupts downstream signaling pathways that are essential for cell survival and proliferation. Larotrectinib sulfate interacts with various biomolecules, including enzymes and proteins involved in cell signaling. By inhibiting TRK proteins, it induces apoptosis (programmed cell death) and halts cell growth in tumors that overexpress these receptors .
Cellular Effects
Larotrectinib sulfate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting TRK-mediated signaling pathways, which are involved in cell proliferation, differentiation, and survival. In cancer cells with NTRK gene fusions, larotrectinib sulfate effectively reduces cell viability and induces apoptosis. It also impacts cell signaling pathways, such as the MAPK, PI3K, and PLCγ pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of larotrectinib sulfate involves its binding to the ATP-binding site of TRK proteins, thereby preventing their activation by neurotrophins. This inhibition blocks the downstream signaling pathways that promote cell survival and proliferation. By preventing TRK activation, larotrectinib sulfate induces apoptosis and inhibits cell growth in tumors with NTRK gene fusions. Additionally, it can lead to changes in gene expression and the inhibition of key signaling pathways involved in cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of larotrectinib sulfate have been observed over time. Studies have shown that it has rapid and durable responses in patients with TRK fusion-positive cancers. The median duration of response, progression-free survival, and overall survival have been reported to be significant, indicating the long-term efficacy of the drug. Larotrectinib sulfate has also demonstrated stability and minimal degradation over time, making it a reliable treatment option for cancer patients .
Dosage Effects in Animal Models
The effects of larotrectinib sulfate vary with different dosages in animal models. Studies have shown that it is effective at reducing tumor growth at various dosages, with higher doses leading to more pronounced effects. At very high doses, toxic or adverse effects may be observed. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Larotrectinib sulfate is involved in several metabolic pathways. It is metabolized primarily by the liver, with cytochrome P450 enzymes, particularly CYP3A4, playing a significant role in its metabolism. The drug’s metabolites are then excreted through the urine and feces. The interaction of larotrectinib sulfate with these metabolic pathways can influence its efficacy and safety profile .
Transport and Distribution
Larotrectinib sulfate is transported and distributed within cells and tissues through various mechanisms. It is administered orally and absorbed into the bloodstream, where it binds to plasma proteins and is distributed throughout the body. The drug can cross the blood-brain barrier, making it effective in treating central nervous system tumors. Transporters and binding proteins play a role in its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of larotrectinib sulfate is primarily within the cytoplasm, where it interacts with TRK proteins. The drug’s activity is dependent on its ability to reach and inhibit these receptors. Post-translational modifications and targeting signals may influence its localization to specific cellular compartments or organelles, affecting its overall efficacy and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Larotrectinib sulfate involves several steps. One method includes the unblocking reaction of Larotrectinib hydrochloride in a chlorinated hydrocarbon in the presence of a base to obtain Larotrectinib. This is followed by treating Larotrectinib with sulfuric acid in methyl ethyl ketone and water to obtain Larotrectinib sulfate . Another method involves the reduction of a compound using zinc powder-hydrochloric acid system, iron powder-ammonium chloride system, or palladium carbon/H system .
Industrial Production Methods: Industrial production of Larotrectinib sulfate focuses on maintaining high purity levels. The process includes careful monitoring of impurities and degradative processes to ensure safety and quality standards .
化学反应分析
Types of Reactions: Larotrectinib sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of Larotrectinib sulfate include sulfuric acid, methyl ethyl ketone, and various reducing agents like zinc powder and iron powder .
Major Products Formed: The major product formed from these reactions is Larotrectinib sulfate itself, which is used in its final form as a medication for cancer treatment .
相似化合物的比较
Similar Compounds: Similar compounds to Larotrectinib sulfate include other TRK inhibitors such as Entrectinib and Selitrectinib. These compounds also target TRK receptors but may differ in their specificity and efficacy .
Uniqueness: What sets Larotrectinib sulfate apart is its tissue-agnostic approval, meaning it can treat any cancer with the specific NTRK gene fusion, regardless of the cancer’s location in the body. This makes it a versatile and groundbreaking treatment option .
属性
IUPAC Name |
(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O2.H2O4S/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;1-5(2,3)4/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);(H2,1,2,3,4)/t14-,18+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHANKVTFWSDSG-QLOBERJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026485 | |
| Record name | Larotrectinib sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223405-08-0 | |
| Record name | Larotrectinib sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223405080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Larotrectinib sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAROTRECTINIB SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDF76R62ID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Larotrectinib Sulfate interact with its target and what are the downstream effects?
A: Larotrectinib Sulfate is a highly selective inhibitor of tropomyosin receptor kinases (TRKs) [, , ]. These kinases, encoded by the NTRK genes, are crucial for tumor cell growth and survival in various cancer types. Larotrectinib Sulfate binds to TRKs, preventing their interaction with neurotrophins. This effectively blocks downstream signaling cascades that would normally promote tumor cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) and tumor growth inhibition [, ].
Q2: What is the relationship between the structure of Larotrectinib Sulfate and its activity?
A: While the provided research excerpts do not contain specific details on Larotrectinib Sulfate's structure-activity relationship (SAR), research emphasizes the development of next-generation TRK inhibitors, such as Selitrectinib and Repotrectinib, to combat acquired resistance to first-generation inhibitors like Larotrectinib []. This suggests that modifications to the Larotrectinib Sulfate scaffold can influence potency, selectivity, and overcome resistance mechanisms. Further investigation into SAR studies would be valuable to understand how specific structural features contribute to the drug's overall pharmacological profile.
Q3: What are the known resistance mechanisms to Larotrectinib Sulfate and how do they relate to other TRK inhibitors?
A: The development of acquired resistance is a significant challenge in targeted cancer therapies. While the provided excerpts don't delve into specific resistance mechanisms for Larotrectinib Sulfate, they highlight the emergence of next-generation TRK inhibitors like Selitrectinib and Repotrectinib, specifically designed to overcome resistance arising from previous Larotrectinib treatment []. This implies that mutations within the TRK kinase domain, a common mechanism of resistance, can impact the binding affinity of Larotrectinib Sulfate. Understanding the cross-resistance profile between different generations of TRK inhibitors is critical for developing effective treatment strategies and managing potential resistance in patients.
Q4: What are the challenges in developing an efficient "pediatric developmental model" for drugs like Larotrectinib Sulfate, as mentioned in the research?
A: Research highlights the need for a more efficient and less resource-intensive "pediatric developmental model" for new active substances (ASs) like Larotrectinib Sulfate []. The existing process often involves lengthy and costly clinical trials, sometimes with limited success in achieving pediatric indication extensions. The study argues for a model that integrates predictive preclinical studies and innovative clinical trial designs to streamline the development process, particularly for targeting pediatric cancers like neuroblastoma. This highlights a critical need for collaboration between scientific and regulatory bodies to ensure safe and effective therapies are accessible to younger patient populations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)

![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)
